molecular formula C14H8N2O B133320 4-Phenoxyphthalonitrile CAS No. 38791-62-7

4-Phenoxyphthalonitrile

Cat. No.: B133320
CAS No.: 38791-62-7
M. Wt: 220.23 g/mol
InChI Key: CRZSSXUMRNESCC-UHFFFAOYSA-N
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Description

4-Phenoxyphthalonitrile is an organic compound with the molecular formula C14H8N2O. It is characterized by the presence of a phenoxy group attached to a phthalonitrile core. This compound is known for its applications in various fields, including materials science and organic synthesis.

Scientific Research Applications

4-Phenoxyphthalonitrile has several scientific research applications:

Safety and Hazards

4-Phenoxyphthalonitrile is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyphthalonitrile can be synthesized through the reaction of 4-nitrophthalonitrile with phenol in the presence of a base such as sodium hydride. The reaction is typically carried out in tetrahydrofuran under reflux conditions for several hours. The product is then purified using techniques such as flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used to introduce new functional groups.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalonitriles, while oxidation reactions may produce corresponding phthalic acids.

Comparison with Similar Compounds

  • 4-Nitrophthalonitrile
  • 4-Aminophthalonitrile
  • Tetrachlorophthalonitrile

Comparison: 4-Phenoxyphthalonitrile is unique due to the presence of the phenoxy group, which imparts distinct electronic properties compared to other phthalonitriles. This uniqueness makes it particularly valuable in applications such as dye-sensitized solar cells, where electronic properties are crucial .

Properties

IUPAC Name

4-phenoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSSXUMRNESCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327337
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38791-62-7
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphthalonitrile
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Synthesis routes and methods I

Procedure details

The procedure of Example 35 was followed except that 1,2-dicyano-4-nitrobenzene (1.0 part) was used in place of the 1,2-dicyano-3-nitrobenzene, 1.0 parts instead of 2.79 parts of sodium phenoxide and 20 parts instead of 50 parts of dimethylformamide were used. 1,2-Dicyano-4-phenoxybenzene (0.6 parts, 49%) was obtained as a white solid, m.pt.98°-100° C.
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Synthesis routes and methods II

Procedure details

A mixture is prepared by adding 104 grams (1.1 moles) of phenol, 173 grams (1 mole of 4-nitrophthalonitrile, and 207 grams of potassium carbonate in 1667 ml of dimethylformamide. The mixture is heated to 70° C. and mechanically stirred. Samples are taken of this reaction mixture periodically and analyzed by GLC. After five hours, the reaction is complete. The 4-phenoxyphthalonitrile is isolated by quenching the crude reaction mixture in ice water. The product is further purified by washing the crude precipitate with dilute sodium carbonate and then water. Finally the 4-phenoxyphthalonitrile is vacuum dried at 60° C.
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